



Application Notes and Protocols: Cell-Based Assays to Assess CMPF Bioactivity

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Compound of Interest

3-Carboxy-4-Methyl-5-Propyl-2Furanpropanoic Acid

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Introduction

3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a furan fatty acid metabolite that has been identified as a potential key player in the pathophysiology of metabolic diseases, particularly type 2 diabetes (T2D). Elevated plasma levels of CMPF have been observed in individuals with gestational diabetes, impaired glucose tolerance, and T2D.[1] Mechanistic studies have revealed that CMPF can directly impact pancreatic β -cell function, leading to impaired glucose-stimulated insulin secretion (GSIS), a hallmark of β -cell failure in diabetes.[1] [2] The primary mechanisms underlying CMPF-induced β -cell dysfunction include the impairment of mitochondrial function, a subsequent decrease in ATP production, and the induction of oxidative stress.[1]

These findings underscore the importance of robust and reliable methods to assess the bioactivity of CMPF in relevant cell-based models. This document provides detailed application notes and protocols for a suite of cell-based assays designed to investigate the biological effects of CMPF, with a focus on its impact on pancreatic β -cells. The assays described herein will enable researchers to quantify CMPF's effects on insulin secretion, cell viability, mitochondrial health, ATP levels, oxidative stress, and inflammatory responses.

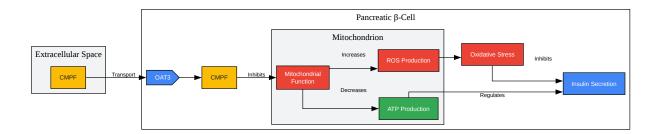




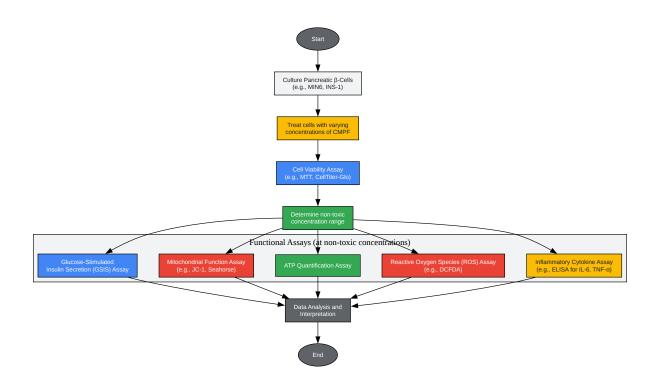
Key Signaling Pathway Modulated by CMPF in Pancreatic β-Cells

CMPF is transported into pancreatic β -cells via the Organic Anion Transporter 3 (OAT3). Once inside the cell, it primarily targets the mitochondria, leading to dysfunction. This mitochondrial impairment results in decreased ATP production and an increase in reactive oxygen species (ROS), leading to oxidative stress. The reduced ATP levels directly affect the ATP-sensitive potassium (KATP) channels, which are crucial for glucose-stimulated insulin secretion. The culmination of these events is a reduction in insulin biosynthesis and secretion, contributing to β -cell dysfunction.









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References

- 1. The furan fatty acid metabolite CMPF is elevated in diabetes and induces β cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Elevation in CMPF May Act As a Tipping Point in Diabetes Development PubMed [pubmed.ncbi.nlm.nih.gov]
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